molecular formula C21H19N5O3 B2788730 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1706289-15-7

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2788730
CAS No.: 1706289-15-7
M. Wt: 389.415
InChI Key: LOHVODWXOSZZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure integrates three key components:

  • Imidazo[1,2-a]pyridine core: A bicyclic system with a fused imidazole and pyridine ring, substituted with a methyl group at position 2.
  • Pyrazole linkage: A 1H-pyrazol-4-yl group connected via a carboxamide bridge to the imidazo[1,2-a]pyridine core.
  • Dihydrobenzodioxinyl substituent: A 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to the pyrazole through a methyl group.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-20(26-9-5-4-8-19(26)23-14)21(27)24-15-10-22-25(11-15)12-16-13-28-17-6-2-3-7-18(17)29-16/h2-11,16H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHVODWXOSZZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of 336.39 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological interactions.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
  • Imidazo[1,2-a]pyridine : Linked to diverse pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers .
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)10

Antimicrobial Activity

The compound has also shown promising results against bacterial and fungal strains. A study evaluated its antimicrobial efficacy compared to standard antibiotics:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Alpha(2)-Adrenoceptor Antagonism : The compound has been identified as a potent antagonist at alpha(2)-adrenoceptors, which may contribute to its neuroprotective effects by enhancing noradrenergic transmission in models of Alzheimer’s disease .

Case Studies

  • In Vivo Efficacy in Tumor Models :
    • A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The observed reduction was linked to increased apoptosis markers in tumor tissues .
  • Neurodegenerative Disease Models :
    • In rodent models of Alzheimer's disease, the compound improved cognitive function as assessed by behavioral tests and reduced amyloid-beta plaque accumulation .
  • Safety and Toxicology :
    • Toxicological assessments revealed a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exhibit significant anticancer properties. The incorporation of the pyrazole and imidazo-pyridine moieties has been linked to enhanced activity against various cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. The presence of the 2-methylimidazo group contributes to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokine production in activated immune cells .

Neuropharmacology

2.1 Neuroprotective Properties
The compound's structure suggests possible neuroprotective effects, particularly in conditions like Alzheimer's disease. Studies have explored its ability to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function. This inhibition could lead to improved cholinergic transmission in the brain .

2.2 Treatment of Neuropathic Pain
Preliminary findings indicate that derivatives of this compound may alleviate neuropathic pain by modulating pain signaling pathways in the nervous system. The pyrazole moiety is known for its analgesic properties, which can be beneficial in formulating new pain relief medications .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of the 2-methylimidazo group through electrophilic substitution.

A detailed synthetic pathway can be summarized as follows:

StepReaction TypeReagentsConditions
1CyclizationPyrazole precursor + aldehydeAcidic medium
2Electrophilic substitutionImidazole derivativeHeat
3Amide formationCarboxylic acid + amineCoupling agent

3.2 Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass Spectrometry (MS)
  • X-ray Crystallography for structural confirmation

Material Science Applications

4.1 Polymer Composites
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that adding such compounds can improve the tensile strength and thermal resistance of polymers used in various industrial applications .

4.2 Photovoltaic Devices
There is emerging interest in utilizing this compound as an organic semiconductor material in photovoltaic devices due to its favorable electronic properties. Initial studies suggest that it could improve the efficiency of solar cells by facilitating better charge transport .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole and imidazo[1,2-a]pyridine moieties are susceptible to nucleophilic substitution. For example:

  • Pyrazole Ring : The N-bound methylene group in the benzodioxane subunit enables alkylation or arylation under basic conditions .

  • Imidazo[1,2-a]pyridine : Halogenation at the C6 position (via NBS in acetonitrile) facilitates subsequent cross-coupling reactions .

Table 1: Nucleophilic Substitution Examples

PositionReagents/ConditionsProductYieldSource
Pyrazole N-methylK₂CO₃, DMF, 1,2-dibromoethaneBenzodioxane-alkylated derivative60-75%
Imidazo C6NBS, CH₃CN, 30°C6-Bromoimidazo[1,2-a]pyridine analog85%

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodioxane ring undergoes EAS at the C6 and C8 positions:

  • Nitration : HNO₃/TFA introduces nitro groups, later reducible to amines .

  • Halogenation : Bromine or iodine in acetic acid yields mono-halogenated products .

Key Reaction Pathway :

BenzodioxaneHNO3/TFANO2-substitutedH2/Pd-CNH2-substituted[3]\text{Benzodioxane} \xrightarrow{\text{HNO}_3/\text{TFA}} \text{NO}_2\text{-substituted} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2\text{-substituted} \quad[3]

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of halogenated intermediates:

  • Suzuki-Miyaura : Aryl boronic acids couple with brominated imidazo[1,2-a]pyridine derivatives .

  • Buchwald-Hartwig : Amination of brominated analogs using t-BuONa and Pd₂(dba)₃ .

Table 2: Cross-Coupling Conditions

Reaction TypeCatalysts/LigandsSubstrateProduct ScopeYield
SuzukiPd(OAc)₂, SPhos6-Bromoimidazo[1,2-a]pyridineAryl, heteroaryl70-90%
BuchwaldPd₂(dba)₃, Xantphos3-Bromoimidazo[1,2-a]pyridineSecondary amines65-80%

Hydrolysis and Condensation

The carboxamide group participates in hydrolysis and condensation:

  • Hydrolysis : LiOH/THF converts the carboxamide to a carboxylic acid .

  • Knoevenagel Condensation : The acid reacts with aldehydes to form α,β-unsaturated ketones .

Example :

RCONH2LiOHRCOOHR’CHORCH=CR’COOH[3][7]\text{RCONH}_2 \xrightarrow{\text{LiOH}} \text{RCOOH} \xrightarrow{\text{R'CHO}} \text{RCH=CR'COOH} \quad[3][7]

Multi-Component Reactions (MCRs)

The imidazo[1,2-a]pyridine core serves as a scaffold for MCRs:

  • Ugi Reaction : Combines amines, aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics .

  • Cyclization : Acetic anhydride mediates N-acylation-cyclization to form fused heterocycles .

Biological Activity-Driven Modifications

  • PARP1 Inhibition : Introduction of 4-methoxypiperidine enhances binding to catalytic Lys745 .

  • EGFR Targeting : 2-(piperidin-1-yl)pyrimidine substituents improve mutant-selective inhibition .

Key SAR Insight :

LogD < 3.5Improved cellular permeability (LLE > 4)[2][6]\text{LogD < 3.5} \rightarrow \text{Improved cellular permeability (LLE > 4)} \quad[2][6]

Comparison with Similar Compounds

Target Compound vs. Dihydropyrimido Benzimidazole Derivatives

  • Similarity : Both compounds feature a carboxamide bridge linking heterocyclic systems .
  • Difference : The dihydropyrimido benzimidazole in contains a fused pyrimidine-benzimidazole core, whereas the target compound’s imidazo[1,2-a]pyridine core lacks a pyrimidine ring. The dihydrobenzodioxinyl group in the target compound may confer distinct electronic or steric properties compared to the phenyl substituents in ’s derivatives .

Target Compound vs. Imidazo[1,5-a]pyridine Carboxamide ()

  • Similarity : Both share an imidazo-pyridine backbone and carboxamide functional group .
  • Difference : The substituents differ significantly: ’s compound has a hydroxymethylpyridine and tetrahydro-2H-pyran group, whereas the target compound’s dihydrobenzodioxinylmethyl-pyrazole substituent may alter solubility or binding interactions .

Target Compound vs. Tetrahydroimidazo[1,2-a]pyridines (–5)

  • Core Structure: –5 describe tetrahydroimidazo[1,2-a]pyridines (saturated rings), while the target compound’s core is fully aromatic.
  • Functional Groups: The target compound lacks the nitro, cyano, and ester groups present in –5’s derivatives, which could influence reactivity and pharmacokinetics .

Physicochemical Properties

Compound Class Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Not reported Not reported Dihydrobenzodioxinylmethyl, methyl
Dihydropyrimido Benzimidazole ~500 (estimated) Not reported Phenyl, methyl
Tetrahydroimidazo[1,2-a]pyridine 543.5 (for 2d) 215–217 Nitrophenyl, cyano, ester
Pyrazolo[3,4-b]pyridine 374.4 Not reported Ethyl, methyl, phenyl
  • The tetrahydroimidazo[1,2-a]pyridine derivatives (–5) exhibit higher molecular weights and specific melting points due to nitro and ester groups, which enhance polarity . The target compound’s dihydrobenzodioxinyl group may improve lipophilicity compared to ’s pyrazolo[3,4-b]pyridine .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalyst use). For example, in analogous heterocyclic systems, K₂CO₃ in N,N-dimethylformamide (DMF) at room temperature has been effective for nucleophilic substitutions . Statistical experimental design (e.g., factorial design) can systematically identify critical variables, such as reagent stoichiometry or reaction time, to minimize trial-and-error approaches . Post-synthesis purification via column chromatography or recrystallization is essential, as demonstrated in tetrahydroimidazo[1,2-a]pyridine derivatives, where 55% yields were achieved with rigorous chromatographic separation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multi-spectroscopic validation is required:
  • ¹H/¹³C NMR : Assign proton environments (e.g., dihydrobenzodioxin methyl groups) and carbon shifts, referencing similar compounds like diethyl tetrahydroimidazo[1,2-a]pyridine derivatives .
  • HRMS : Confirm molecular formula accuracy (e.g., deviations < 2 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
    X-ray crystallography may further resolve stereochemical ambiguities if crystalline analogs are available.

Q. What methods are recommended for assessing compound purity in preclinical studies?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Quantify purity (>95% threshold) with UV detection at λmax for aromatic/heterocyclic moieties .
  • TLC : Monitor reaction progress using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures) .
  • Elemental Analysis : Validate carbon/nitrogen content against theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways and transition states for functional group modifications (e.g., substituting the pyrazole methyl group) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina, prioritizing compounds with strong binding affinities (< -8 kcal/mol) .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min) that may explain poor in vivo performance .
  • Protein Binding Studies : Measure free drug fraction via equilibrium dialysis; >95% plasma protein binding can reduce bioavailability .
  • Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and clearance data to simulate dose-response curves .

Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Track atom migration (e.g., ¹⁸O in carboxamide formation) via mass spectrometry .
  • Kinetic Profiling : Monitor intermediate formation (e.g., pyrazole-methyl intermediates) using time-resolved NMR or inline IR .
  • DFT Calculations : Validate proposed mechanisms by comparing activation energies of competing pathways (e.g., SN1 vs. SN2 alkylation) .

Q. What statistical approaches are optimal for analyzing dose-response data in functional assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values (95% CI via bootstrapping) .
  • ANOVA with Post Hoc Tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for p < 0.01 significance) .
  • Principal Component Analysis (PCA) : Reduce dimensionality of multi-parametric data (e.g., cytotoxicity, solubility, metabolic stability) to identify lead candidates .

Notes

  • Advanced methods integrate computational, spectroscopic, and statistical rigor to address research challenges.
  • Contradictions in data (e.g., bioactivity disparities) require systematic validation via orthogonal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.